molecular formula C7H5Br2N3 B8311578 6,8-Dibromo-5-methylimidazo[1,2-a]pyrazine

6,8-Dibromo-5-methylimidazo[1,2-a]pyrazine

Cat. No. B8311578
M. Wt: 290.94 g/mol
InChI Key: YIESLHWKUAAJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-5-methylimidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C7H5Br2N3 and its molecular weight is 290.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,8-Dibromo-5-methylimidazo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dibromo-5-methylimidazo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6,8-Dibromo-5-methylimidazo[1,2-a]pyrazine

Molecular Formula

C7H5Br2N3

Molecular Weight

290.94 g/mol

IUPAC Name

6,8-dibromo-5-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H5Br2N3/c1-4-5(8)11-6(9)7-10-2-3-12(4)7/h2-3H,1H3

InChI Key

YIESLHWKUAAJIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=NC=CN12)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1,1-diethoxyethane (3.21 mL, 20.7 mmol) and 48% aqueous hydrobromic acid (1.0 mL) was stirred at reflux for 2 h. The reaction was then cooled to room temperature and treated with sodium bicarbonate until gas evolution ceased. The mixture was filtered and the filtrate diluted with ethanol (15 mL). To this mixture, 3,5-dibromo-6-methylpyrazin-2-amine VII (3.00 g, 11.2 mmol) was added and the reaction stirred at reflux for 16 h. After this time, the reaction was cooled to room temperature and concentrated under reduced pressure to a volume of approximately 10 mL. The suspension was filtered and the filter cake washed with cold ethanol (5 mL). The filter cake was then taken into water (50 mL) and the pH was adjusted to ˜8 with potassium carbonate. The resulting suspension was filtered and the filter cake dried to a constant weight under vacuum to provide 6,8-dibromo-5-methylimidazo[1,2-a]pyrazine VIII: 1H NMR (400 MHz, CDCl3) δ: 7.90 (s, 1H), 7.72 (s, 1H), 2.74 (s, 3H).
Quantity
3.21 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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